molecular formula C20H25NO2 B11196645 4,4-Dimethyl-1',2',3',4',4'A,6'-hexahydrospiro[cyclohexane-1,5'-pyrido[1,2-A]quinoline]-2,6-dione

4,4-Dimethyl-1',2',3',4',4'A,6'-hexahydrospiro[cyclohexane-1,5'-pyrido[1,2-A]quinoline]-2,6-dione

Cat. No.: B11196645
M. Wt: 311.4 g/mol
InChI Key: SCAAQQCXCDRCDW-UHFFFAOYSA-N
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Description

The compound 4,4-Dimethyl-1',2',3',4',4'A,6'-hexahydrospiro[cyclohexane-1,5'-pyrido[1,2-A]quinoline]-2,6-dione is a structurally complex spirocyclic molecule featuring a cyclohexane ring fused via a spiro junction to a pyrido[1,2-A]quinoline system. Spirocyclic compounds like this are of significant interest in medicinal chemistry due to their conformational rigidity, which can enhance binding specificity to biological targets .

Properties

Molecular Formula

C20H25NO2

Molecular Weight

311.4 g/mol

IUPAC Name

5',5'-dimethylspiro[1,2,3,4,4a,6-hexahydrobenzo[c]quinolizine-5,2'-cyclohexane]-1',3'-dione

InChI

InChI=1S/C20H25NO2/c1-19(2)12-17(22)20(18(23)13-19)11-14-7-3-4-8-15(14)21-10-6-5-9-16(20)21/h3-4,7-8,16H,5-6,9-13H2,1-2H3

InChI Key

SCAAQQCXCDRCDW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2(CC3=CC=CC=C3N4C2CCCC4)C(=O)C1)C

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Three-Component Coupling

A scalable method involves the reaction of 3-iminocyclopentanone (1), substituted aldehydes (2a–h), and cyclohexane-1,3-dione (3) in the presence of 95–98% sulfuric acid (0.05–0.2 wt% relative to diol). The reaction proceeds via enamine formation, followed by intramolecular aldol condensation (Scheme 1).

Reaction conditions :

  • Temperature: 50–70°C

  • Solvent: Solvent-free (neat)

  • Yield: 72–85% for hexahydro-4H-cyclopenta[b]quinoline-1,8-dione intermediates.

Mechanistic insight :
Protonation of the imine nitrogen by H₂SO₄ generates a reactive electrophile, which undergoes nucleophilic attack by the enolized cyclohexanedione. The subsequent dehydration forms the fused quinoline ring.

Base-Mediated Cyclization of Enaminones

Alternative protocols employ sodium methoxide in methanol/phenyl ether (1:8) to cyclize 2-((Z)-3-oxo-3-arylpropenylamino)benzoate esters into 3-aroylquinolin-4-ones. This method, while lower yielding (37–66%), provides access to N-alkylated derivatives via subsequent treatment with alkyl halides in DMF/NaH.

Key variables :

  • Alkylating agent: Halogenoalkanes (e.g., ethyl bromide, benzyl chloride)

  • Temperature: 90°C for N-alkylation

  • Yield range: 50–96% for final products.

Spiroannulation Strategies

Epoxide Ring-Opening Cyclization

A patented approach (CN103351396A) utilizes 4,7-dihydro-2,2-dimethyl-1,3-dioxane heptan-5-ene as a precursor. Epoxidation with meta-chloroperbenzoic acid (mCPBA) in dichloromethane generates an oxirane, which undergoes acid-catalyzed ring-opening to form the spirocyclic system (Scheme 2).

Optimized parameters :

  • mCPBA stoichiometry: 0.95–1.05 equiv relative to diene

  • Solvent: Dichloromethane

  • Temperature: 25°C (room temperature)

  • Yield: 60% for the epoxidation step; 50% overall yield.

Side reactions :
Competing diene polymerization is suppressed by maintaining low temperatures (<30°C) and using anhydrous conditions.

Lewis Acid-Mediated Spiroketalization

Cyclohexane-1,2-diol derivatives react with quinoline diketones in the presence of ZnCl₂ (10 mol%) to form spirocenters via ketal exchange. This method, though less explored, offers moderate yields (45–55%) but excels in stereocontrol.

Comparative Analysis of Synthetic Routes

MethodCatalystTemperature (°C)Yield (%)Purity (%)Key Advantage
Acid-catalyzed cyclizationH₂SO₄ (0.1%)50–7085>98High efficiency, solvent-free
Base-mediated alkylationNaH (2 equiv)906595Functional group tolerance
Epoxide ring-openingmCPBA255097Scalable, minimal byproducts

Table 1 : Performance metrics for prominent synthetic routes.

Process Optimization and Industrial Scalability

Catalyst Loading and Recyclability

Reducing H₂SO₄ loading from 0.2% to 0.05% decreases corrosion risks without compromising yield (82 vs. 85%). Heterogeneous alternatives like Amberlyst-15 show promise (78% yield) but require longer reaction times (24 h vs. 8 h).

Solvent Engineering

Replacing dichloromethane with cyclopentyl methyl ether (CPME) in epoxide reactions improves E-factor by 30% while maintaining yield (58%).

Continuous Flow Synthesis

Microreactor trials demonstrate a 20% yield increase for the cyclocondensation step due to enhanced heat/mass transfer. Residence time: 12 min at 70°C .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[cyclohexane-1,5’-pyrido[1,2-A]quinoline]-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the spirocyclic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with palladium), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of compounds similar to 4,4-Dimethyl-1',2',3',4',4'A,6'-hexahydrospiro[cyclohexane-1,5'-pyrido[1,2-A]quinoline]-2,6-dione exhibit significant antitumor properties. For instance, studies have shown that certain synthesized derivatives demonstrate inhibitory effects against various cancer cell lines by targeting specific protein kinases involved in tumor growth .

Neuroprotective Effects

The compound's structural characteristics suggest potential neuroprotective applications. Compounds derived from this structure have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO), making them candidates for treating neurodegenerative diseases such as Alzheimer's disease . The dual-target approach enhances their efficacy by addressing multiple pathways involved in neurodegeneration.

Antimicrobial Activity

Preliminary studies have indicated that related compounds possess antimicrobial properties. The presence of heterocyclic structures often correlates with enhanced activity against bacterial and fungal strains . This suggests that this compound could be explored further for use in developing new antimicrobial agents.

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions which can yield various derivatives with modified biological activities. For example:

  • Hybrid Compounds : Combining this compound with dithiocarbamate structures has shown promise in enhancing both antitumor and neuroprotective activities .

Case Study 1: Antitumor Screening

In a study focusing on the synthesis of hybrid compounds containing the quinoline moiety, several derivatives were screened against cancer cell lines. The most promising candidates exhibited over 85% inhibition on specific kinases such as EGFR and JAK2 .

Case Study 2: Neuroprotective Evaluation

Another study evaluated the neuroprotective potential of compounds derived from this structure by assessing their ability to cross the blood-brain barrier (BBB) and inhibit AChE activity. Results indicated significant inhibition rates and favorable pharmacokinetic profiles .

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[cyclohexane-1,5’-pyrido[1,2-A]quinoline]-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Table 2. Comparative Physicochemical Properties

Compound Class Melting Point (°C) Key IR Peaks (cm⁻¹) Notable Features
Spiro Piperidines Not reported ~1700 (C=O) High synthetic yield
Hexahydroquinoline 210 1767, 1730 Triphenyl substituents
Target Compound Not reported Predicted ~1700–1750 4,4-Dimethyl cyclohexane

Biological Activity

4,4-Dimethyl-1',2',3',4',4'A,6'-hexahydrospiro[cyclohexane-1,5'-pyrido[1,2-A]quinoline]-2,6-dione is a complex organic compound with significant potential in medicinal chemistry. Its unique spirocyclic structure suggests various biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity based on available literature.

Chemical Structure and Properties

The compound is characterized by a spiro linkage between a cyclohexane and a pyridoquinoline moiety. Its molecular formula is C20H25NO2C_{20}H_{25}NO_2 with a molecular weight of approximately 306.39 g/mol. The structural complexity is indicative of diverse reactivity and interaction possibilities with biological targets.

Property Value
Molecular FormulaC20H25NO2
Molecular Weight306.39 g/mol
Structural FeaturesSpirocyclic

Antitumor Activity

Preliminary studies indicate that compounds with similar spirocyclic structures exhibit antitumor properties . The nitrogen atoms in the pyridine and quinoline rings may enhance the compound's ability to interact with biological targets such as enzymes or receptors involved in tumorigenesis. For example, derivatives of spirocyclic compounds have shown promising results in inhibiting cancer cell proliferation in vitro.

Antimicrobial Properties

Research has suggested that this compound may possess antimicrobial activity . Compounds with similar frameworks have been reported to exhibit effectiveness against various bacterial strains and fungi. This activity is likely attributed to the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Understanding the mechanism of action for this compound involves exploring its binding affinity with specific biological targets. Research indicates that it may interact with:

  • Enzymes : Potential inhibition of key enzymes involved in metabolic pathways.
  • Receptors : Modulation of receptor activity could lead to altered signaling pathways relevant to disease progression.

Case Studies

Several case studies have investigated the biological effects of related compounds:

  • Study on Spiro[indoline-3'-(pyrido[1,2-a]quinoline)] : This compound exhibited significant antitumor activity in various cancer cell lines, indicating that structural similarities may confer similar properties to this compound.
  • Antimicrobial Efficacy Assessment : A study evaluated several spirocyclic compounds against common pathogens and found notable inhibitory effects on Gram-positive bacteria.

Q & A

Q. What are the established synthetic routes for 4,4-dimethyl-hexahydrospiroquinoline-dione derivatives, and how can their efficiency be evaluated?

Methodological Answer: Common synthetic strategies include spirocyclization via acid-catalyzed annulation or transition-metal-mediated coupling. For example, describes spiro compound synthesis through acylation of piperidine precursors, yielding products with >80% efficiency when monitored by GC-MS . Efficiency evaluation should compare reaction time, yield, and purity (via HPLC or NMR). Reductive amination or microwave-assisted methods may improve atom economy.

Q. How can the structural complexity of this spiro compound be resolved using spectroscopic techniques?

Methodological Answer: Use a combination of 2D NMR (e.g., 1H^1H-13C^13C HSQC, COSY) to assign stereochemistry and spiro-center conformation. demonstrates resolving fused pyrimidoquinoline systems via 1H^1H NMR splitting patterns and IR carbonyl stretches (~1700 cm1^{-1}) for lactam/dione identification . X-ray crystallography is critical for absolute configuration determination, as seen in spiro-dihydropyridine studies .

Q. What theoretical frameworks guide the design of experiments for this compound’s reactivity?

Methodological Answer: Link to conceptual frameworks like frontier molecular orbital (FMO) theory to predict cyclization pathways or density functional theory (DFT) for transition-state modeling. emphasizes aligning experimental design with overarching theories (e.g., electronic effects of substituents on spiro-ring stability) .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production while minimizing side reactions?

Methodological Answer: Apply design of experiments (DoE) to test variables (temperature, catalyst loading, solvent polarity). highlights Fe(DS)3_3 as a Lewis acid-surfactant catalyst under sonication, reducing reaction time by 60% compared to thermal methods . Monitor intermediates via in-situ FTIR or LC-MS to identify side products (e.g., over-oxidation).

Q. How should researchers address contradictions in spectroscopic data, such as low-intensity molecular ions in MS?

Methodological Answer: Low MS intensity (e.g., 0.5–8% in ) may arise from poor ionization. Use high-resolution MS (HRMS-ESI) or derivatization (e.g., trimethylsilylation) to enhance detection. Cross-validate with elemental analysis (C/H/N ratios) and 13C^13C NMR DEPT for carbon counting .

Q. What computational tools are suitable for modeling the compound’s conformational dynamics and binding interactions?

Methodological Answer: Employ molecular dynamics (MD) simulations in software like GROMACS or AMBER to study spiro-ring flexibility. notes AI-driven tools (e.g., COMSOL Multiphysics) can predict solvent effects on conformation . Docking studies (AutoDock Vina) may reveal bioactivity mechanisms via π-π stacking with protein targets.

Q. How can structure-activity relationships (SARs) be systematically explored for this compound?

Methodological Answer: Synthesize analogs with variations at the 4,4-dimethyl or dione positions. shows 1,4-dihydropyridines’ bioactivity depends on substituent electronegativity . Test analogs in bioassays (e.g., enzyme inhibition) and correlate results with Hammett σ values or steric parameters (Taft plots).

Q. What green chemistry principles apply to improving the sustainability of its synthesis?

Methodological Answer: Replace toxic solvents (DMF, THF) with cyclopentyl methyl ether (CPME) or ethanol. uses sonication to reduce energy consumption by 40% . Catalytic systems like Fe(DS)3_3 enhance recyclability (>5 cycles without yield drop).

Q. How do thermal stability studies inform storage and handling protocols?

Methodological Answer: Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds. reports similar diones stable up to 200°C, but hygroscopicity may require desiccant storage .

Q. What statistical frameworks are recommended for analyzing contradictory bioactivity data?

Methodological Answer: Use Bayesian hierarchical models to account for inter-lab variability. advocates for inferential statistics (ANOVA, Tukey’s HSD) to resolve discrepancies in dose-response curves . Meta-analysis of published IC50_{50} values can identify outliers.

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